molecular formula C13H17NO4 B6630473 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid

Cat. No.: B6630473
M. Wt: 251.28 g/mol
InChI Key: HGIKIYMTGJHKND-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield this compound aldehyde or carboxylic acid derivatives.

Scientific Research Applications

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Additionally, the amide linkage can participate in hydrogen bonding with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the amide linkage.

    2-Methoxy-4-methylbenzoic acid: Positional isomer with different substitution pattern.

    4-Amino-2-methylbenzoic acid: Contains an amino group instead of the methoxy group.

Uniqueness

4-[(2-Methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid is unique due to the presence of both the methoxy and amide groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

4-[(2-methoxy-2-methylpropanoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)13(2,3)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIKIYMTGJHKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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